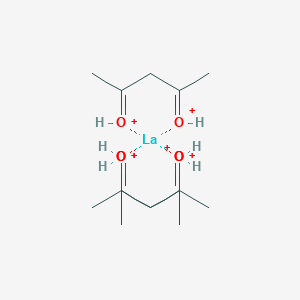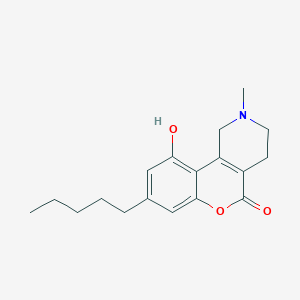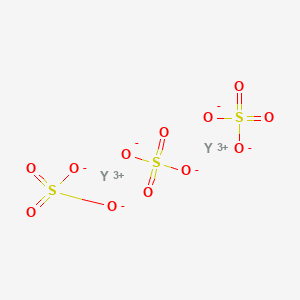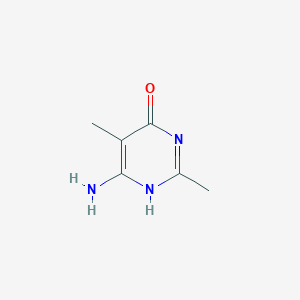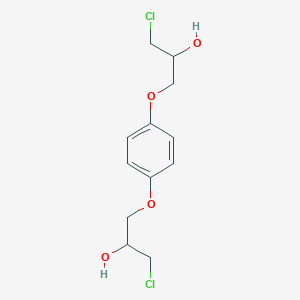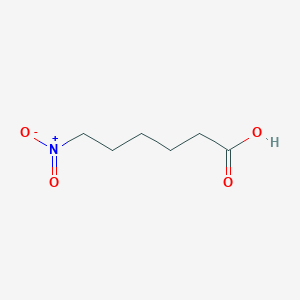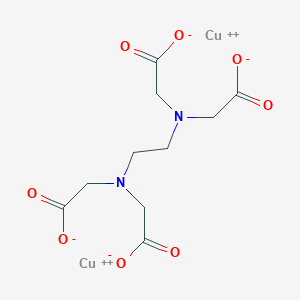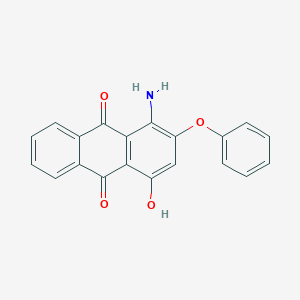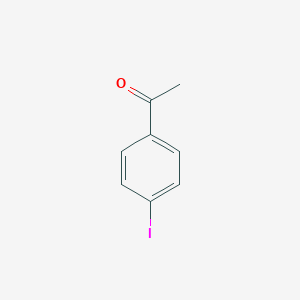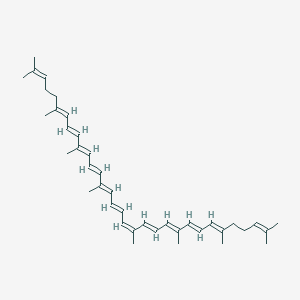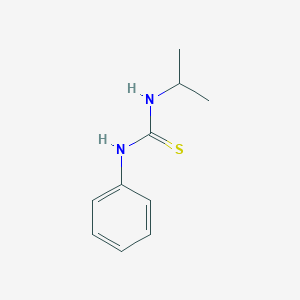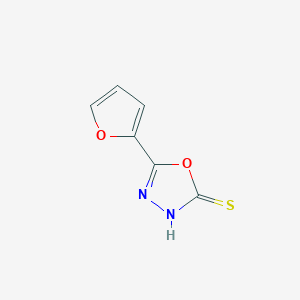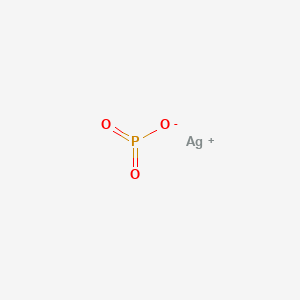
Silver metaphosphate
Descripción general
Descripción
Silver metaphosphate is a chemical compound with the molecular formula AgO3P . It is a type of phosphate glass that has been of interest for a variety of applications due to its several special properties .
Synthesis Analysis
Silver phosphate glasses can be prepared by the quench melt method . For instance, silver phosphate glasses undoped and doped with 5, 10, 15, and 20 mass% SrO were prepared by this method .
Molecular Structure Analysis
The molecular structure of silver metaphosphate consists of silver (Ag), oxygen (O), and phosphorus (P) atoms . The average mass is 186.840 Da and the monoisotopic mass is 185.863602 Da .
Chemical Reactions Analysis
Characteristic reactions of silver ions (Ag+) include reactions with chloride ions to form white silver (I) chloride, which is insoluble in acids, including HNO3 . Silver ions also react with aqueous ammonia to form a colorless complex ion .
Physical And Chemical Properties Analysis
Phosphate glasses, such as silver metaphosphate, have special properties compared to many other glasses. These properties are related to the changes in the composition and structural network with additions of different metal oxides . Silver phosphate glasses have large thermal expansion coefficients, low melting temperatures, and solubility .
Aplicaciones Científicas De Investigación
Solid Electrolytes : Silver metaphosphate is studied for its thermodynamic properties relevant to applications as solid electrolytes. The influence of cooling rate on the glass transition temperature, heat capacity, and limiting fictive temperature of silver metaphosphate glass is significant (Tomasi, Mustarelli, & Magistris, 1995).
Optical and ESR Absorptions : The optical and Electron Spin Resonance (ESR) absorptions of silver‐activated metaphosphate glass post x irradiation have been investigated, revealing specific silver radicals (Feldmann & Treinin, 1967).
Ion Conduction : Silver metaphosphate glass demonstrates ion conduction of both silver and metaphosphate ions, with the glass serving as a silver ion conductor (Doi, 2002).
Thermal and Structural Properties : The thermal and structural properties of silver metaphosphate glasses vary depending on their preparation method, affecting the content of structural water and thermal properties (Mustarelli, Tomasi, Magistris, & Scotti, 1993).
Energy Transfer in Glasses : Studies on silver and erbium co-doped sodium metaphosphate glasses reveal energy transfer from Ag aggregates to Er, with implications for applications in nonlinear optics, sensing, and spectral filtering (Mattarelli et al., 2007).
Hybrid Optical Fibers : Silver metaphosphate wires integrated into silica fibers using pressure-assisted melt filling show potential for new fiber-type optical devices in metaphosphate glasses (Jain et al., 2016).
Antibacterial Bioresorbable Phosphate Glass : The local environment of silver in bioresorbable phosphate glass was probed, revealing silver's role in affecting the host phosphate network, which is significant for biomedical applications (Moss et al., 2008).
Antimicrobial Agent in Medical Devices : Silver's broad-spectrum antibiotic properties make it a key component in wound dressings and medical devices, where it ionizes to release biologically active Ag+ (Lansdown, 2010).
Dosimetry for Gamma Radiation : Silver metaphosphate glass has been evaluated as a dosimeter for gamma radiation, especially in the presence of fast neutrons, showing potential in radiation measurement and safety (Thornton & Auxier, 1960).
Ionic Conductivity and Glass Transition Temperature : The relationship between ionic conductivity, glass transition temperature, and structure in silver-metaphosphate glasses highlights their significance in the field of fast ion conducting glasses (Konidakis, Varsamis, & Kamitsos, 2011).
Direcciones Futuras
Research on silver metaphosphate is ongoing, with a focus on developing new types of phosphate glass materials to expand the research of silver-doped phosphate radio-photoluminescence (RPL) glass dosimeters . There is also interest in the potential of these glasses for waveguides and optical responsive memory components of advanced photonic applications .
Propiedades
InChI |
InChI=1S/Ag.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJWWPJDKFJOGY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.840 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver metaphosphate | |
CAS RN |
13465-96-8 | |
| Record name | Silver metaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver metaphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



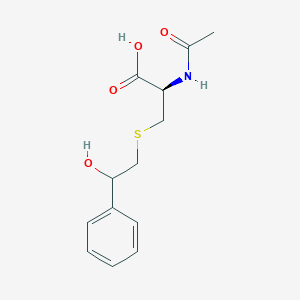
![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
